

Pharmacological Profile of FPL 14294: A Technical Guide

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Compound of Interest

Compound Name: *Fpl 14294*

Cat. No.: *B1673591*

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Abstract

FPL 14294, a cholecystokinin octapeptide (CCK-8) analog, demonstrates a compelling pharmacological profile characterized by enhanced metabolic stability and potent anorectic activity. This technical guide provides a comprehensive overview of the available preclinical data on **FPL 14294**, with a focus on its receptor binding, in vitro and in vivo activity, and the putative signaling pathways involved. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of CCK receptor agonists.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system, playing a significant role in satiety and the regulation of food intake. The therapeutic application of its most active fragment, CCK-8, is hampered by a short biological half-life and poor bioavailability. **FPL 14294**, with the chemical structure [4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6], was developed as a CCK-8 analog with improved metabolic stability to overcome these limitations. This document details the pharmacological characteristics of **FPL 14294** based on available scientific literature.

Receptor Binding Profile

FPL 14294 is an agonist at both cholecystokinin receptor subtypes, CCK-A and CCK-B. While specific quantitative binding affinity data such as K_i or IC_{50} values for **FPL 14294** are not readily available in the public domain, studies have described its affinity as being comparable to that of the endogenous ligand, CCK-8, suggesting it is a non-selective agonist.^[1]

Table 1: Receptor Binding Affinity of **FPL 14294**

Receptor	Ligand	Affinity (Qualitative)	Reference
CCK-A	FPL 14294	Comparable to CCK-8	^[1]
CCK-B	FPL 14294	Comparable to CCK-8	^[1]

In Vitro and In Vivo Pharmacology

The pharmacological activity of **FPL 14294** has been evaluated in both in vitro and in vivo models, demonstrating its potency as a CCK receptor agonist.

In Vitro Activity: Gallbladder Contraction

In isolated guinea pig gallbladder preparations, **FPL 14294** demonstrated a potency in inducing muscle contraction that was comparable to that of CCK-8.^[1] This indicates that the structural modifications in **FPL 14294** do not compromise its ability to elicit a physiological response at the CCK-A receptor, which mediates gallbladder contractility.

Table 2: In Vitro Potency of **FPL 14294**

Assay	Agonist	Potency (Qualitative)	Reference
Isolated Gallbladder Contraction	FPL 14294	Comparable to CCK-8	^[1]

In Vivo Activity: Anorectic Effects

FPL 14294 exhibits potent anorectic (appetite-suppressing) activity in rats. Notably, it is significantly more potent than CCK-8 in this regard. The anorectic effects of **FPL 14294** are

mediated through the CCK-A receptor, as they are inhibited by pretreatment with a selective CCK-A antagonist (MK-329) but not by a CCK-B antagonist (L365,260).

A key feature of **FPL 14294** is its efficacy upon intranasal administration, a route where CCK-8 is largely inactive. This suggests enhanced bioavailability and/or stability of **FPL 14294**.

Table 3: In Vivo Anorectic Activity of **FPL 14294** in 21-hour Fasted Rats

Compound	Route of Administration	Activity	Potency vs. CCK-8	Reference
FPL 14294	Intraperitoneal	Inhibition of 3-hour feeding	>200x	
FPL 14294	Intranasal	Anorectic at 5 µg/kg	-	
CCK-8	Intranasal	Inactive at doses up to 500 µg/kg	-	

Experimental Protocols

The following sections describe generalized experimental protocols that are representative of the methods used to characterize the pharmacological profile of **FPL 14294**.

In Vitro Gallbladder Contraction Assay

This assay assesses the ability of a compound to induce contraction of gallbladder smooth muscle, a physiological response mediated by CCK-A receptors.

- **Tissue Preparation:** Gallbladders are excised from euthanized guinea pigs and placed in a Krebs-Ringer bicarbonate solution. The gallbladder is opened, and the mucosal layer is removed. Longitudinal muscle strips of a standardized size are prepared.
- **Apparatus Setup:** The muscle strips are mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

- **Experimental Procedure:** The muscle strips are allowed to equilibrate under a resting tension. Cumulative concentration-response curves are generated by the stepwise addition of the agonist (e.g., **FPL 14294** or CCK-8) to the organ bath. The contractile response is recorded after each addition until a maximal response is achieved.
- **Data Analysis:** The contractile responses are expressed as a percentage of the maximal contraction induced by a reference agonist. Potency is typically determined by calculating the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

In Vivo Anorectic Activity Study in Rats

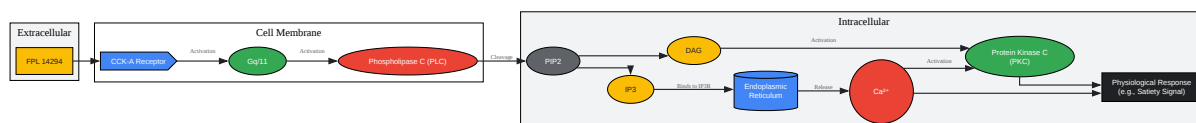
This protocol is designed to evaluate the appetite-suppressing effects of a test compound following intranasal administration in fasted rats.

- **Animal Preparation:** Male Sprague-Dawley rats are individually housed and acclimated to the experimental conditions. Prior to the study, rats are fasted for 21 hours with free access to water.
- **Drug Administration:** A specific volume of the test compound (e.g., **FPL 14294**) or vehicle is administered intranasally to the rats using a micropipette. The rat is gently restrained during the procedure.
- **Feeding Measurement:** Immediately after drug administration, the rats are presented with a pre-weighed amount of standard laboratory chow. Food intake is measured at specific time points (e.g., 3 hours) by weighing the remaining food.
- **Data Analysis:** The amount of food consumed by the drug-treated group is compared to the vehicle-treated control group. The results are typically expressed as the mean food intake (in grams) ± SEM. Statistical analysis is performed to determine the significance of any observed reduction in food intake.

Signaling Pathways

While specific signal transduction studies for **FPL 14294** have not been detailed in the available literature, as a CCK receptor agonist, it is presumed to activate the well-established signaling

pathways associated with these G-protein coupled receptors. The anorectic effects of **FPL 14294** are mediated by the CCK-A receptor, which primarily couples to $G\alpha/11$.



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Caption: Putative signaling pathway of **FPL 14294** via the CCK-A receptor.

Clinical Development

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving **FPL 14294**. Its development status is currently unknown.

Conclusion

FPL 14294 is a potent, non-selective CCK receptor agonist with significantly enhanced metabolic stability and in vivo anorectic potency compared to CCK-8. Its efficacy via intranasal administration makes it a particularly interesting candidate for further investigation. While the available data provides a strong foundation for its pharmacological profile, further studies are required to elucidate its precise receptor binding affinities and to fully characterize its downstream signaling pathways. The lack of publicly available clinical trial data suggests that its therapeutic development may not have progressed to the clinical stage. Nevertheless, **FPL 14294** remains a valuable tool for preclinical research into the role of the CCK system in appetite regulation and other physiological processes.

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References

- 1. FPL 14294: a novel CCK-8 agonist with potent intranasal anorectic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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